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Abstract
Anpirtoline hydrochloride is a potent and selective serotonin receptor ligand with a complex

pharmacological profile, exhibiting agonist activity at 5-HT1B receptors and antagonist activity

at 5-HT3 receptors.[1] This technical guide provides an in-depth overview of the chemical

properties, structure, and pharmacological characteristics of Anpirtoline hydrochloride.

Detailed experimental protocols for key assays and a plausible synthesis route are presented

to facilitate further research and development.

Chemical Properties and Structure
Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[2] Its chemical

structure features a chloropyridine ring linked to a piperidine ring through a thioether bond.

Table 1: Chemical and Physical Properties of Anpirtoline Hydrochloride
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Property Value Reference

IUPAC Name
2-chloro-6-(piperidin-4-

ylthio)pyridine hydrochloride
[2]

Synonyms D-16949 [2]

Molecular Formula C₁₀H₁₄Cl₂N₂S [3]

Molecular Weight 265.2 g/mol

Appearance White solid

Melting Point 126-128 °C

Solubility Soluble in water and DMSO

SMILES
Cl.ClC1=NC(SC2CCNCC2)=C

C=C1

InChI

InChI=1S/C10H13ClN2S.ClH/c

11-9-2-1-3-10(13-9)14-8-4-6-

12-7-5-8;/h1-3,8,12H,4-

7H2;1H

Pharmacological Profile: Serotonin Receptor
Interactions
Anpirtoline hydrochloride displays a distinct binding affinity profile for various serotonin (5-HT)

receptor subtypes. It is characterized as a highly potent 5-HT1B receptor agonist. It also

demonstrates notable affinity for the 5-HT3 receptor, where it acts as an antagonist. Its affinity

for 5-HT1A and 5-HT2 receptors is comparatively lower.

Table 2: Binding Affinity (Ki) of Anpirtoline Hydrochloride for Serotonin Receptors
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Receptor Subtype Ki (nM) Reference

5-HT1A 150

5-HT1B 28

5-HT2 1490

5-HT3 29.5 (pKi 7.53)

Mechanism of Action: 5-HT1B Receptor Agonism
and Adenylate Cyclase Inhibition
As an agonist at the 5-HT1B receptor, Anpirtoline hydrochloride mimics the action of

serotonin. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively

coupled to adenylate cyclase via an inhibitory G-protein (Gi). Upon activation by an agonist like

Anpirtoline, the Gi protein inhibits the activity of adenylate cyclase, leading to a decrease in

the intracellular concentration of the second messenger cyclic adenosine monophosphate

(cAMP). This inhibitory effect on forskolin-stimulated adenylate cyclase activity has been

experimentally demonstrated.
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Caption: 5-HT1B Receptor Signaling Pathway

Experimental Protocols
Radioligand Binding Assays
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The following are generalized protocols for determining the binding affinity of Anpirtoline
hydrochloride for various serotonin receptors. Specific radioligands are used for each receptor

subtype.

Start

Prepare cell membranes
expressing the target receptor

Incubate membranes with a fixed
concentration of radioligand and

varying concentrations of Anpirtoline HCl

Separate bound from free radioligand
(e.g., via vacuum filtration)

Quantify radioactivity of bound radioligand
(e.g., using liquid scintillation counting)

Analyze data to determine
IC50 and calculate Ki

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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